molecular formula C11H16ClNO2 B7645745 2-chloro-4-[[[(2S)-1-hydroxybutan-2-yl]amino]methyl]phenol

2-chloro-4-[[[(2S)-1-hydroxybutan-2-yl]amino]methyl]phenol

Cat. No. B7645745
M. Wt: 229.70 g/mol
InChI Key: COHCXEDSBRNYBL-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-[[[(2S)-1-hydroxybutan-2-yl]amino]methyl]phenol is a synthetic compound that is used in scientific research. It is a potent inhibitor of the enzyme tyrosine hydroxylase, which is involved in the synthesis of the neurotransmitter dopamine.

Scientific Research Applications

2-chloro-4-[[[(2S)-1-hydroxybutan-2-yl]amino]methyl]phenol has been used in a variety of scientific research applications. It has been shown to inhibit the activity of tyrosine hydroxylase in vitro and in vivo, which can be useful in studying the role of dopamine in various physiological and pathological processes. It has also been used as a tool compound to investigate the structure-activity relationship of tyrosine hydroxylase inhibitors.

Mechanism of Action

The mechanism of action of 2-chloro-4-[[[(2S)-1-hydroxybutan-2-yl]amino]methyl]phenol involves the inhibition of tyrosine hydroxylase, which is the rate-limiting enzyme in the synthesis of dopamine. By inhibiting this enzyme, the compound reduces the production of dopamine in the brain and other tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of tyrosine hydroxylase. This can lead to a reduction in the levels of dopamine in the brain and other tissues, which can have a variety of effects on behavior, cognition, and physiology. For example, dopamine is involved in the regulation of movement, motivation, reward, and mood.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-4-[[[(2S)-1-hydroxybutan-2-yl]amino]methyl]phenol in lab experiments is its high potency as a tyrosine hydroxylase inhibitor. This allows for the use of lower concentrations of the compound, which can reduce the risk of off-target effects. However, one limitation is that the compound is not selective for tyrosine hydroxylase and can also inhibit other enzymes that are involved in the synthesis of catecholamines.

Future Directions

There are several future directions for research on 2-chloro-4-[[[(2S)-1-hydroxybutan-2-yl]amino]methyl]phenol. One area of interest is the development of more selective inhibitors of tyrosine hydroxylase that can be used to study the role of dopamine in specific physiological and pathological processes. Another area of interest is the investigation of the effects of tyrosine hydroxylase inhibition on other neurotransmitter systems and signaling pathways. Additionally, the compound may have potential therapeutic applications for conditions such as Parkinson's disease and addiction.

Synthesis Methods

The synthesis of 2-chloro-4-[[[(2S)-1-hydroxybutan-2-yl]amino]methyl]phenol involves the reaction of 2-chloro-4-nitrophenol with (S)-2-amino-1-butanol in the presence of a reducing agent such as sodium borohydride. The resulting compound is then treated with hydrochloric acid to remove the protecting group and yield the final product.

properties

IUPAC Name

2-chloro-4-[[[(2S)-1-hydroxybutan-2-yl]amino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2/c1-2-9(7-14)13-6-8-3-4-11(15)10(12)5-8/h3-5,9,13-15H,2,6-7H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHCXEDSBRNYBL-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC(=C(C=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)NCC1=CC(=C(C=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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